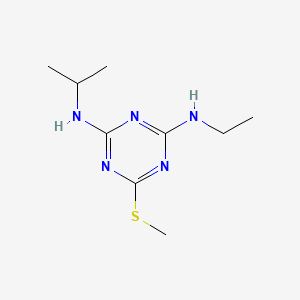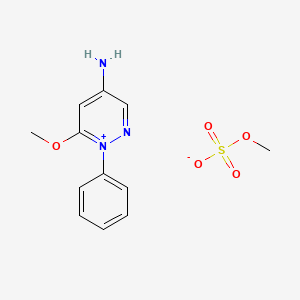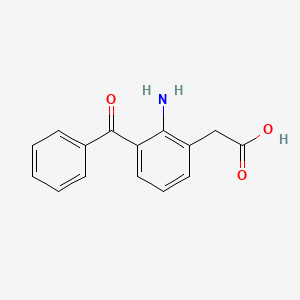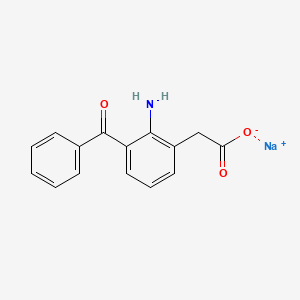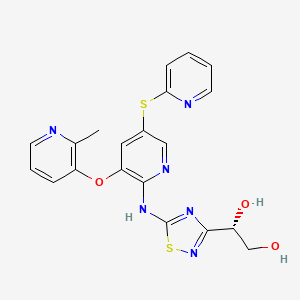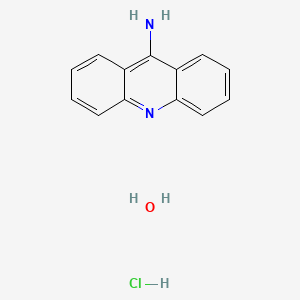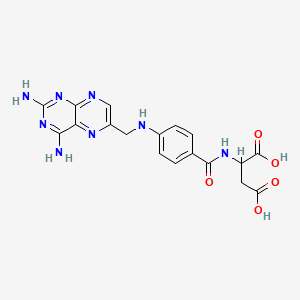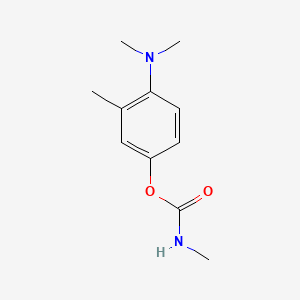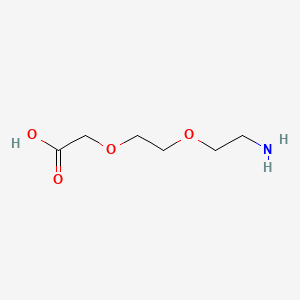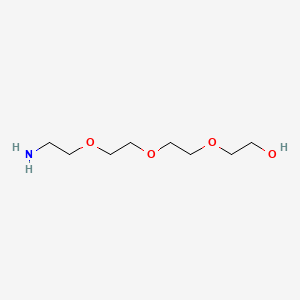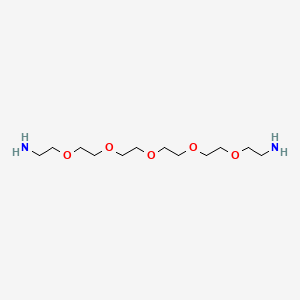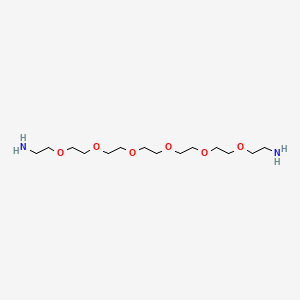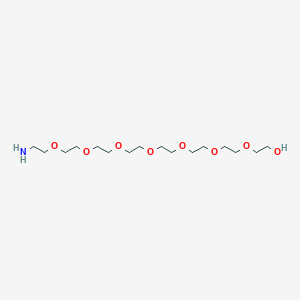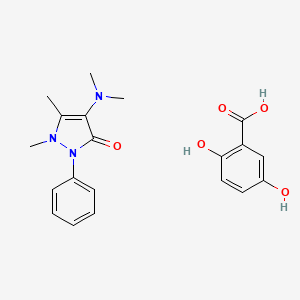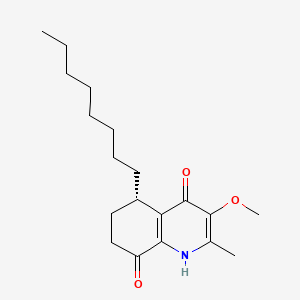
Antidesmone
Descripción general
Descripción
Antidesmone is a unique isoquinoline alkaloid that can be isolated from Antidesma membranaceum . It has been found to exhibit potent antitrypanosomal activity against Trypanasoma cruzi, the pathogenic agent of Chagas disease . It also has anti-inflammatory properties and can inhibit inflammation on stimulated macrophages, thereby preventing acute lung injury by regulating MAPK and NF-κB signaling pathways .
Synthesis Analysis
Antidesmone has been found to inhibit photosynthesis . It owns special structural features as two α,β-unsaturated carbonyl groups and a side alkyl chain that can compete with the quinones involved in the pool of plastoquinones at photosystem II (PSII) .Molecular Structure Analysis
The Antidesmone molecule contains a total of 53 bonds. There are 24 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 2 six-membered rings, 1 ten-membered ring, 2 ketones (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
Antidesmone has been found to inhibit photosynthesis . The chemical structure of Antidesmone, this compound has a system of two α,β-unsaturated carbonyl groups and a side alkyl chain, similarly to the quinones involved in the pool of plastoquinones at PSII .Physical And Chemical Properties Analysis
Antidesmone has a molecular weight of 319.4 and its formula is C19H29NO3 . It appears as an oil and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its chemical name is (5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione .Aplicaciones Científicas De Investigación
Biosynthesis in Antidesma membranaceum
Antidesmone, a quinoline alkaloid found in several species of Antidesma and Hyeronima (Euphorbiaceae), is unique due to its unusual substitution pattern. It is synthesized from a linear C16-polyketide chain and a C2 unit derived from glycine, representing a novel class of biosynthetically derived alkaloids (Bringmann et al., 2000).
Potential in Treating Acute Lung Injury
Antidesmone has been studied for its potential in treating acute lung injury. It was found to suppress excessive inflammatory cytokine production and inhibit inflammatory cytokines in the bronchoalveolar lavage fluid and lung tissue, suggesting its effectiveness in preventing acute lung injury through the regulation of MAPK and NF-κB signaling pathways (Lu et al., 2017).
Chemotaxonomic Significance in Euphorbiaceae
Chemotaxonomic studies reveal the presence and concentration of antidesmone in various species within the Euphorbiaceae family. It has been identified in multiple species of Antidesma, as well as other genera, highlighting its significance in the chemotaxonomy of the tribe Antidesmeae (Buske et al., 2002).
Role as a Photosynthesis Inhibitor
Research indicates that antidesmone acts as an inhibitor of photosynthesis, specifically targeting the acceptor side of photosystem II. Its structure allows it to compete with quinones involved in the plastoquinone pool, suggesting its potential use as a novel class of herbicides (Sampaio et al., 2016).
Antimicrobial Properties
Antidesmone has been isolated from various plants like Melochia chamaedrys and tested for antimicrobial activities, although specific results on its effectiveness vary (Dias et al., 2007).
Antitrypanosomal Activity
This alkaloid has been evaluated for its antitrypanosomal activity, with certain compounds showing potent and selective growth inhibition against Trypanosoma cruzi, suggesting its potential as a treatment for diseases caused by trypanosomes (Cretton et al., 2014).
Direcciones Futuras
Antidesmone has shown potential as a selective post-emergent herbicide probe at 300μM by reducing the biomass production of Physalis ixacarpa plants . It also behaves as a pre-emergent herbicide due to its ability to inhibit Physalis ixacarpa plant growth by about 60% . This suggests that Antidesmone could serve as a valuable tool in the development of a new class of herbicides .
Propiedades
IUPAC Name |
(5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h14H,4-12H2,1-3H3,(H,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGGIJOUKBIPF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antidesmone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



